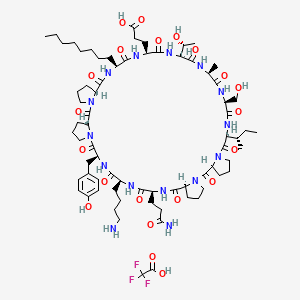

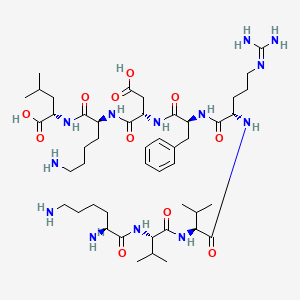

![molecular formula C42H58ClN9O9 B10855222 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

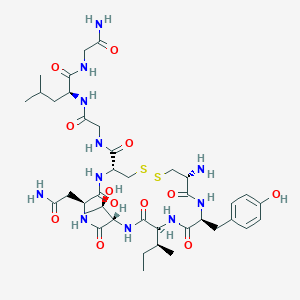

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TRV055 (hydrochloride): is a G-protein-biased agonist that acts as a Gq-biased ligand of the angiotensin II receptor type 1 (AT1R). This compound is known for its efficacy in stimulating cellular Gq-mediated signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRV055 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the coupling of specific intermediates under controlled conditions .

Industrial Production Methods: Industrial production of TRV055 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the compound’s efficacy and stability. The compound is usually produced in solid form and stored under dry, sealed conditions at -20°C to protect it from light and moisture .

Chemical Reactions Analysis

Types of Reactions: TRV055 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties .

Scientific Research Applications

Chemistry: TRV055 (hydrochloride) is used in chemical research to study G-protein-coupled receptor (GPCR) signaling pathways. It serves as a tool compound to investigate the mechanisms of Gq-mediated signaling and receptor activation .

Biology: In biological research, TRV055 (hydrochloride) is utilized to explore cellular signaling processes and the role of angiotensin II receptors in various physiological and pathological conditions. It helps in understanding the molecular mechanisms underlying receptor function and signal transduction .

Medicine: TRV055 (hydrochloride) has potential therapeutic applications in the treatment of cardiovascular diseases. By modulating angiotensin II receptor activity, it may help in managing conditions such as hypertension and heart failure .

Industry: In the pharmaceutical industry, TRV055 (hydrochloride) is used in drug discovery and development. It serves as a reference compound for screening and evaluating new drug candidates targeting GPCRs .

Mechanism of Action

Molecular Targets and Pathways: TRV055 (hydrochloride) exerts its effects by binding to the angiotensin II receptor type 1 (AT1R). As a Gq-biased ligand, it preferentially activates Gq-mediated signaling pathways. This leads to the activation of downstream effectors such as phospholipase C, which in turn triggers the release of intracellular calcium and the activation of protein kinase C. These signaling events result in various cellular responses, including changes in gene expression, cell proliferation, and contraction .

Comparison with Similar Compounds

TRV056: Another G-protein-biased agonist targeting the angiotensin II receptor type 1 (AT1R).

Sar1, Ile4, 8-Angiotensin II: A peptide analog of angiotensin II with similar receptor binding properties

Uniqueness: TRV055 (hydrochloride) is unique in its ability to selectively activate Gq-mediated signaling pathways without significantly affecting other signaling pathways. This selective activation makes it a valuable tool for studying specific aspects of GPCR signaling and for developing targeted therapies with reduced side effects .

Properties

Molecular Formula |

C42H58ClN9O9 |

|---|---|

Molecular Weight |

868.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C42H57N9O9.ClH/c1-5-25(4)36(50-37(54)30(18-27-13-15-29(52)16-14-27)46-39(56)35(24(2)3)49-34(53)21-43)40(57)47-31(20-28-22-44-23-45-28)41(58)51-17-9-12-33(51)38(55)48-32(42(59)60)19-26-10-7-6-8-11-26;/h6-8,10-11,13-16,22-25,30-33,35-36,52H,5,9,12,17-21,43H2,1-4H3,(H,44,45)(H,46,56)(H,47,57)(H,48,55)(H,49,53)(H,50,54)(H,59,60);1H/t25-,30-,31-,32-,33-,35-,36-;/m0./s1 |

InChI Key |

PZOSXJVVWBOLCE-SGCQYSDCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CN.Cl |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)

![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)

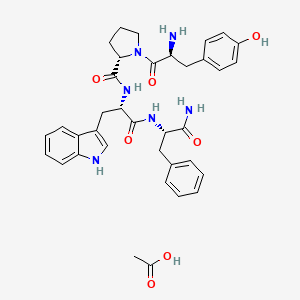

![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)

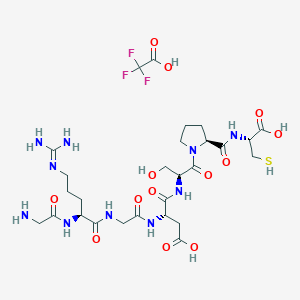

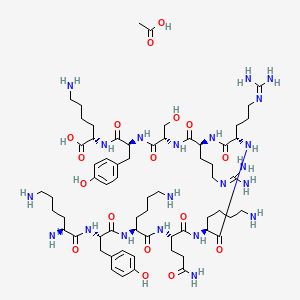

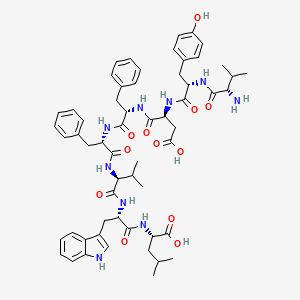

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)